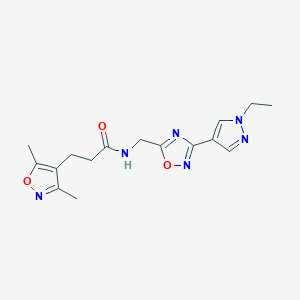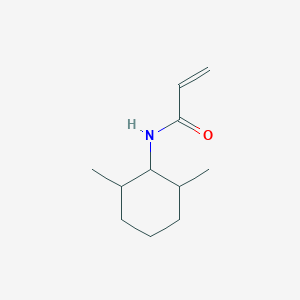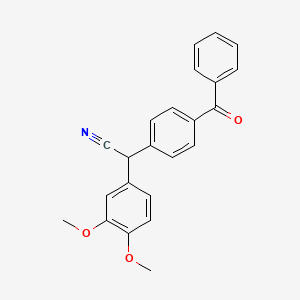![molecular formula C21H13Cl2F3N2O2 B2967841 2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide CAS No. 312616-66-3](/img/structure/B2967841.png)
2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide” is a chemical compound with the molecular formula C22H14Cl2F3N3O2S . It is related to other compounds such as triflumuron and chlorfluazuron, which are known insecticides .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide” consists of a benzamide core with various functional groups attached, including a trifluoromethyl group .Applications De Recherche Scientifique
Synthesis and Characterization
2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide, due to its structural complexity, is involved in various synthesis and characterization studies. For instance, research on acylthioureas involving structural analogs has demonstrated significant anti-pathogenic activity, particularly against bacterial strains capable of forming biofilms, indicating potential as novel antimicrobial agents (Limban et al., 2011). Similarly, studies on benzamide derivatives, such as those involving copper(II) and nickel(II) complexes, have provided insights into their structural and molecular properties through elemental analyses and spectroscopy (Binzet et al., 2009).
Antimicrobial and Anti-tubercular Activities
Compounds related to 2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide have been evaluated for their antimicrobial properties. A series of novel derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis, with most compounds exhibiting low cytotoxicity and significant IC50 values (Nimbalkar et al., 2018). This highlights the chemical's potential in developing anti-tubercular therapies.
Material Science Applications
In material science, the structural features of benzamides have been utilized in the synthesis of polyamides and polymers, demonstrating their utility in creating materials with specific thermal and physical properties. For instance, research into ortho-linked polyamides based on specific benzamide derivatives has explored their solubility, thermal stability, and potential for forming transparent, flexible films (Hsiao et al., 2000).
Environmental Applications
Certain benzamide derivatives have been identified as effective inhibitors of mosquito development, offering potential for controlling larval populations in both laboratory and field settings without the extensive ecological impact associated with traditional insecticides (Schaefer et al., 1978). This suggests an environmental application of these compounds in pest control.
Advanced Material Development
The research also extends to the development of advanced materials, such as polymer-rare earth complexes, where benzamide derivatives play a crucial role in the synthesis and characterization of materials with unique fluorescence emission properties, which are critical for various applications in material science (Gao et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N2O2/c22-14-6-9-17(18(23)11-14)20(30)27-15-7-4-12(5-8-15)19(29)28-16-3-1-2-13(10-16)21(24,25)26/h1-11H,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZWZDOUKSFDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)

![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967767.png)

![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B2967771.png)




![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2967777.png)

![2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967779.png)